molecular formula C19H19NO5S3 B2749540 4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896341-82-5

4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B2749540
CAS RN: 896341-82-5
M. Wt: 437.54
InChI Key: WGBLRKJGJFWVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide, also known as MTSEA, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been used to study the mechanism of action of various proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Fungicidal Activity

This compound has been studied for its potential use as a fungicide. Derivatives of thiophene, which is part of the compound’s structure, have shown significant fungicidal activities . They are considered promising candidates for controlling plant diseases, which is crucial for improving crop quality and yield.

Medicinal Chemistry

Thiophene derivatives exhibit a wide range of therapeutic properties. They have been used in medicinal chemistry for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . This compound, with a thiophene moiety, could be a valuable addition to the medicinal chemist’s toolkit.

Antibacterial Agents

Compounds that combine thiophene and sulfonamide groups have shown emergent antibacterial activity. The synthesis of such derivatives can lead to the development of new antibacterial therapeutic strategies .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-25-15-9-11-17(12-10-15)28(23,24)20-14-19(18-8-5-13-26-18)27(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLRKJGJFWVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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